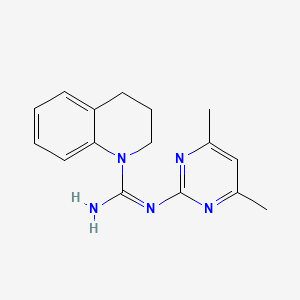![molecular formula C23H19ClN2O5 B5492705 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO). By inhibiting NOS, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide reduces the production of NO, which can have various effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity and memory formation, and the reduction of inflammation and oxidative stress. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide for lab experiments is its specificity for NOS inhibition, which allows for the selective modulation of NO signaling pathways. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, including the development of more potent and selective NOS inhibitors, the investigation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide's potential as a therapeutic agent for various diseases, and the exploration of its effects on other cellular signaling pathways and physiological processes. Additionally, future research could focus on optimizing the synthesis and purification methods for 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, as well as developing new experimental techniques for studying its effects in vivo.
合成方法
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-nitroaniline with 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl chloride in the presence of a base. This reaction results in the formation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, which can be purified and characterized using various techniques, such as HPLC and NMR spectroscopy.
科学研究应用
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been used to study the role of nitric oxide in synaptic plasticity and memory formation. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been investigated as a potential drug target for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-30-22-14-16(8-12-21(22)31-15-17-6-10-18(24)11-7-17)9-13-23(27)25-19-4-2-3-5-20(19)26(28)29/h2-14H,15H2,1H3,(H,25,27)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAZVAOVKYTIC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5492647.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5492653.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)


![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)
